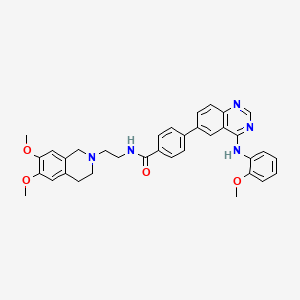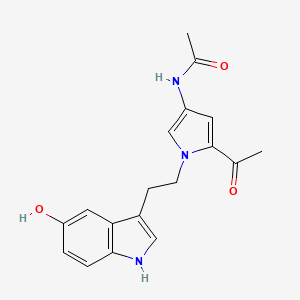
Bufoserotonin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bufoserotonin C is an indole alkaloid derived from the traditional Chinese medicine ChanSu, which is prepared from the skin secretions of toads such as Bufo bufo gargarizans and Bufo melanostictus . This compound has garnered attention due to its unique structure and potential therapeutic applications, particularly in the field of oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bufoserotonin C involves several key steps. Initially, pyrrole is subjected to reductive acetylation to yield an intermediate product. This intermediate is then N-alkylated with a ditosylate compound to produce another intermediate. The final step involves detosylation and dealkylation to obtain synthetic this compound .
Industrial Production Methods
These reactions are carried out under controlled conditions using commercially available reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
Bufoserotonin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under an inert atmosphere using solvents such as dichloromethane and tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Bufoserotonin C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a model compound for studying indole alkaloids and their synthetic pathways.
Biology: It is used in research on the biological activities of indole alkaloids, including their cytotoxic effects.
Mecanismo De Acción
The mechanism of action of Bufoserotonin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of serotonin receptors and other cellular pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound can induce cytotoxic effects in cancer cells by disrupting their normal cellular functions .
Comparación Con Compuestos Similares
Bufoserotonin C can be compared with other indole alkaloids such as:
- N’-formylserotonin
- N’-methylserotonin
- 5-hydroxy-1H-indole-3-carbaldehyde
- N-acetylserotonin
- 6-hydroxy-1-oxo-3,4-dihydro-β-carboline
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific cytotoxic effects against human lung adenocarcinoma epithelial cells, which distinguishes it from other indole alkaloids .
Propiedades
Fórmula molecular |
C18H19N3O3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[5-acetyl-1-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyrrol-3-yl]acetamide |
InChI |
InChI=1S/C18H19N3O3/c1-11(22)18-7-14(20-12(2)23)10-21(18)6-5-13-9-19-17-4-3-15(24)8-16(13)17/h3-4,7-10,19,24H,5-6H2,1-2H3,(H,20,23) |
Clave InChI |
PBAAUONIRIQOAS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CN1CCC2=CNC3=C2C=C(C=C3)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



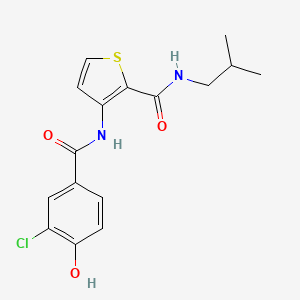

![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)
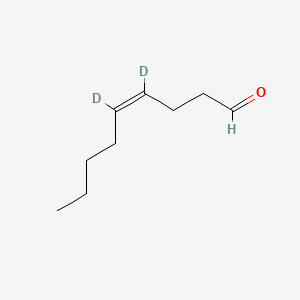



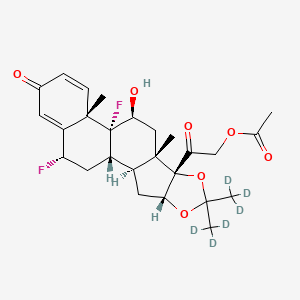
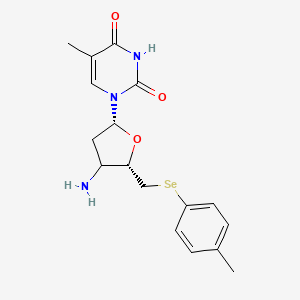
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
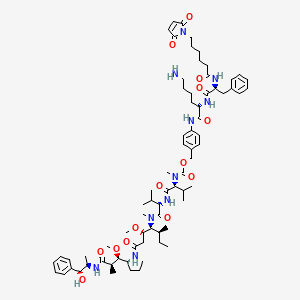
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
